molecular formula C14H20BN3O3 B1384652 2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1897432-67-5

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1384652
CAS No.: 1897432-67-5
M. Wt: 289.14 g/mol
InChI Key: BHSQQZROHZCKJW-UHFFFAOYSA-N
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Description

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant applications in organic synthesis and materials science. This compound is known for its unique structure, which includes an azido group and a dioxaborolane moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-azidoethoxy)phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The dioxaborolane moiety can participate in boron-mediated reactions, facilitating the formation of carbon-boron bonds . These interactions are crucial in its applications in click chemistry and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an azido group and a dioxaborolane moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)19-10-9-17-18-16/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSQQZROHZCKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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